三价铈-2,4-戊二酮酸盐水合物

描述

Cerium(III) Complex Synthesis and Characterization

The synthesis and characterization of cerium(III) complexes have been a subject of interest due to their potential applications in various fields. In the study titled "Syntheses, Characterization and Structural Determination of Nine Coordinated (C6H5N2H4)3[Ce(OOC-C5H3N-COO)3].4H2O and (C6H5N2H4)3[Nd(OOC-C5H3N-COO)3].4H2O," researchers have successfully synthesized phenyl hydrazinium complexes of Ce(III) and Nd(III) pyridine-2,6-dicarboxylate hydrates . These complexes were characterized using metal and elemental analyses, infrared spectra, thermal analyses, X-ray powder diffraction, and single-crystal X-ray diffraction techniques. The structural similarity of the complexes was confirmed through superimposable X-ray powder diffraction patterns and infrared spectra.

Molecular Structure Analysis

The molecular structure of the cerium(III) complex was determined using single-crystal X-ray diffraction techniques. The CeIIIN3O6 part of the complex anion exhibits a hexagonal nine-coordinate structure, with the coordination sphere comprising three nitrogen and six oxygen atoms from the pyridine-2,6-dicarboxylate ions directly bonded to the central rare earth metal ion . The crystal data revealed that the cerium complex belongs to the hexagonal crystal system with specific lattice parameters and space group, indicating a well-defined crystalline structure.

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of Cerium(III)-2,4-pentanedionate hydrate, it is worth noting that cerium compounds, such as Cerium (IV) sulfate, have been utilized as catalysts in organic synthesis. For instance, Cerium (IV) sulfate tetrahydrate has been reported to efficiently catalyze the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot three-component reaction under solvent-free conditions . This highlights the versatility of cerium compounds in facilitating organic transformations, which could be relevant to the chemical behavior of Cerium(III)-2,4-pentanedionate hydrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized cerium(III) complexes were analyzed through various techniques. The infrared spectra provided insights into the functional groups present in the complex, while thermal analyses could shed light on the stability and decomposition patterns of the compound. The crystallographic data obtained from single-crystal X-ray diffraction provided detailed information on the crystal packing and geometry of the complex, which are crucial for understanding its physical properties . These analyses contribute to a comprehensive understanding of the physical and chemical behavior of cerium(III) complexes.

科学研究应用

1. Electrochemical Sensing

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in the synthesis of nanoceria (cerium oxide nanoparticles: CeO2-NPs) for electrochemical sensing applications . Nanoceria has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .

- Methods of Application : The oxidation method is directed using a suitable oxidizing agent to synthesize nanoparticles. This method uses cerium nitrate hexahydrate as a precursor, and cerium(III) ion was oxidized to cerium(IV) using excess O2 .

- Results or Outcomes : The use of nanoceria in electrochemical sensors has shown to increase their response time, sensitivity, and stability .

2. Catalysts and Fuel Cells

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in the synthesis of cerium dioxide (CeO2), which has received much attention in the global nanotechnology market due to their useful applications for catalysts and fuel cells .

- Results or Outcomes : The use of cerium dioxide in catalysts and fuel cells has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

3. Petrochemical Industry

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate acts as a catalyst in the petrochemical industry .

- Results or Outcomes : The use of Cerium(III)-2,4-pentanedionate hydrate in the petrochemical industry has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

4. Medical Imaging

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in the synthesis of Cerium (III) bromide hydrate, which is used in security, medical imaging, and geophysics detectors .

- Results or Outcomes : The use of Cerium (III) bromide hydrate in medical imaging has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

5. Organic Synthesis

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in the preparation of anhydrous CeCl3, which is a reagent in several procedures used in organic synthesis . One popular method is the Luche reduction of alpha, beta-unsaturated carbonyl compounds, where CeCl3·7H2O is used in conjunction with sodium borohydride .

- Results or Outcomes : The use of Cerium(III)-2,4-pentanedionate hydrate in organic synthesis has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

6. High κ Dielectrics

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in thin film buffer layers suitable for high κ dielectrics by sol-gel route .

- Results or Outcomes : The use of Cerium(III)-2,4-pentanedionate hydrate in the production of high κ dielectrics has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

7. Auto-Oxidation of Cresols

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate is used in the auto-oxidation of cresols . Cresols are organic compounds which are methylphenols. They are a widely occurring natural and manufactured group of aromatic organic compounds, which are categorized as phenols .

- Results or Outcomes : The use of Cerium(III)-2,4-pentanedionate hydrate in the auto-oxidation of cresols has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

8. Synthesis of CeO2 Nanoparticles

- Application Summary : Cerium(III)-2,4-pentanedionate hydrate may be used as the starting material for the synthesis of CeO2 nanoparticles . These nanoparticles have a wide range of applications in various fields such as catalysts, sensors, and fuel cells .

- Results or Outcomes : The use of Cerium(III)-2,4-pentanedionate hydrate in the synthesis of CeO2 nanoparticles has shown to have significant benefits, although the specific results or outcomes are not detailed in the source .

安全和危害

Cerium(III)-2,4-pentanedionate hydrate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be released into the environment .

未来方向

属性

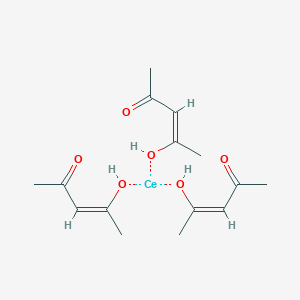

IUPAC Name |

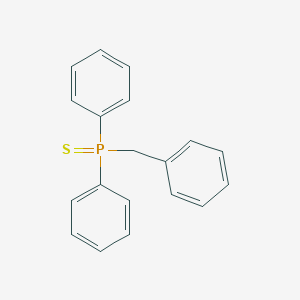

cerium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYNZIXQCIBSMG-LNTINUHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24CeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Strem Chemicals MSDS] | |

| Record name | Cerium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium(III)-2,4-pentanedionate hydrate | |

CAS RN |

15653-01-7 | |

| Record name | Tris(pentane-2,4-dionato-O,O')cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)